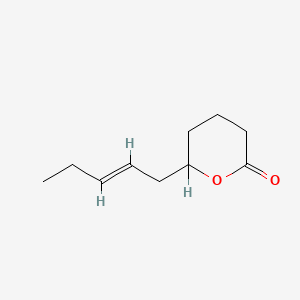

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic nomenclature of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing oxygen atoms within six-membered ring systems. The primary International Union of Pure and Applied Chemistry designation identifies the compound as 6-[(E)-pent-2-enyl]oxan-2-one, reflecting the modernized nomenclature that uses "oxan" to describe the tetrahydropyran ring system. This systematic approach emphasizes the structural hierarchy by first establishing the parent ring system and subsequently defining the substituent position and geometry.

Alternative chemical designations for this compound demonstrate the evolution of nomenclature systems and regional preferences in chemical naming conventions. The compound is also recognized under several synonymous names including jasmine lactone, which reflects its natural occurrence and olfactory properties. Additional systematic names include 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)- and the more descriptive 5-Hydroxy-7-decenoic acid delta-lactone, which emphasizes the lactone functionality and the overall carbon chain length.

The Chemical Abstracts Service registry system assigns multiple identification numbers to this compound, reflecting the existence of stereoisomeric forms. The primary Chemical Abstracts Service number 34686-71-0 corresponds to the general structure, while additional numbers such as 25524-95-2 specifically identify the Z-configuration of the double bond. The European Community number 252-148-2 provides regulatory identification within European chemical databases, demonstrating the compound's commercial significance.

Contemporary databases utilize systematic descriptors that provide unambiguous structural identification. The simplified molecular-input line-entry system representation captures the complete molecular connectivity, while the International Chemical Identifier provides a standardized text representation that facilitates database searches and computational analysis. These modern naming systems complement traditional nomenclature by offering machine-readable formats essential for contemporary chemical informatics applications.

Eigenschaften

CAS-Nummer |

34686-71-0 |

|---|---|

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

6-pent-2-enyloxan-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3 |

InChI-Schlüssel |

XPPALVZZCMPTIV-UHFFFAOYSA-N |

SMILES |

CCC=CCC1CCCC(=O)O1 |

Isomerische SMILES |

CC/C=C/CC1CCCC(=O)O1 |

Kanonische SMILES |

CCC=CCC1CCCC(=O)O1 |

Dichte |

0.979-0.989 |

Andere CAS-Nummern |

34686-71-0 25524-95-2 |

Physikalische Beschreibung |

colourless to light yellow liquid with a coconut, fatty, fruity, peach, jasmine, woody, balsamic odou |

Löslichkeit |

soluble in alcohol and ether; insoluble in water and fat |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidation and Addition Reaction Method

One established method for preparing Z-tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one involves:

- Step 1: Oxidation of 2-pentenylpyran with an oxidant to produce pentene orange ketone.

- Step 2: An addition reaction between pentene orange ketone and sodium borate, which yields two stereoisomers: the Z- and E- forms of tetrahydro-6-(2-pentenyl)-2H-pyran-2-one.

- Step 3: Separation of these isomers to isolate the desired Z-isomer.

This method is useful for obtaining stereochemically pure Z-tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one, which appears as a colorless or pale yellow solid and serves as an important intermediate in organic synthesis.

One-Pot Synthesis via α-Enaminoketones and N-Acylglycine Derivatives

A more sophisticated and versatile approach involves a multi-step one-pot synthesis, which has been developed and refined by researchers at the University of Ljubljana and collaborators. This method can be adapted for various substituted pyran-2-ones, including tetrahydro-6-(2-penten-1-yl) derivatives, and involves the following key steps:

| Step Number | Description | Conditions/Notes |

|---|---|---|

| 1 | Conversion of appropriate ketones (e.g., cycloalkanones) to α-enaminoketones using DMFDMA | Heating with two equivalents of N,N-dimethylformamide dimethyl acetal (DMFDMA) under reflux for ~16 h |

| 2 | Reaction of crude α-enaminoketones with hippuric acid in acetic anhydride | Heating at 90 °C for 4 h |

| 3 | Treatment of residue with pyridine and triethylamine | Reflux for 6–9 h to promote cyclization and formation of pyran-2-one derivatives |

| 4 | Optional deprotection step to remove benzoyl protective groups by heating in sulfuric acid | Yields corresponding 3-amino derivatives with high efficiency |

This approach yields fused and substituted pyran-2-one derivatives with high purity and yields ranging from 60% to 81%, depending on the substrate and conditions. The method is applicable to less activated ketones such as cycloalkanones and arylacetones, allowing for the synthesis of a broad spectrum of pyran-2-one derivatives.

Microwave-Assisted Synthesis

To improve efficiency and reduce reaction times, microwave irradiation has been employed as an alternative heat source for the one-pot synthesis:

- Microwave heating allows the reduction of total reaction time from approximately 29 hours under conventional heating to about 10 hours.

- Yields remain comparable, with around 62–65% product obtained on a 10 mmol scale.

- This method is considered a greener and more time-efficient alternative for the preparation of tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one derivatives.

Mechanistic Insights and Side Reactions

- During the one-pot synthesis, competing formation of oxazolone derivatives can occur due to acetylation side reactions.

- These oxazolone intermediates can be converted back to the desired pyran-2-one derivatives by heating in pyridine or a pyridine/triethylamine mixture.

- The stereochemistry of the products is confirmed by NMR coupling constants and chemical shifts, ensuring the Z-configuration of the exocyclic double bonds.

Summary Table of Preparation Methods

| Method | Key Steps | Yield Range | Advantages | Notes |

|---|---|---|---|---|

| Oxidation and Addition Reaction | Oxidation of 2-pentenylpyran, addition with sodium borate, isomer separation | Not specified | Stereoselective isolation of Z-isomer | Requires careful isomer separation |

| One-Pot Synthesis (Conventional) | α-Enaminoketone formation, reaction with hippuric acid/acetic anhydride, cyclization | 60–81% | High yield, versatile for various ketones | Side product oxazolones can be converted to desired product |

| Microwave-Assisted One-Pot | Same as conventional, but with microwave heating | ~62–65% | Reduced reaction time, greener method | Comparable yields to conventional method |

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The double bond in the pentenyl chain can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as an intermediate in the production of other chemical entities due to its reactive double bond and lactone structure. The compound can be utilized in:

- Synthesis of Natural Products : It is often employed in the synthesis of bioactive natural products, which can be further modified to enhance their pharmacological properties.

- Building Blocks for Pharmaceuticals : Its structure allows for the creation of complex molecules used in drug development.

Fragrance Industry

Tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one is recognized for its pleasant olfactory properties, making it valuable in the fragrance industry. According to safety assessments:

- Safety Profile : Evaluations indicate that it is not genotoxic and poses minimal risk for skin sensitization at current usage levels, making it suitable for use in personal care products and fragrances .

- Environmental Impact : The compound has been assessed for its environmental safety and was found not to be persistent or bioaccumulative, aligning with the International Fragrance Association (IFRA) standards .

Toxicity Assessments

Comprehensive toxicity assessments have been performed on tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one:

These findings support the safe use of the compound in various applications.

Case Study 1: Fragrance Safety Assessment

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one's potential effects on human health and the environment. The study concluded that under typical exposure scenarios, the compound does not pose significant health risks or environmental hazards, supporting its continued use in consumer products .

Case Study 2: Biodegradability Testing

The biodegradability of this compound was assessed using OECD guidelines, revealing that it achieved an 87% degradation rate within 28 days. This indicates a favorable environmental profile, suggesting that it breaks down efficiently in ecological settings .

Wirkmechanismus

The mechanism of action of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of fungal cell membrane integrity and interference with essential metabolic pathways . The compound may also inhibit the synthesis of key biomolecules, leading to the inhibition of fungal growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Substituent Variations in Pyran-2-one Derivatives

Table 1: Structural and Functional Comparisons

Table 2: Physical and Toxicological Data

Aroma Profile and Industrial Relevance

- Target Compound: Dominant floral/jasmine notes make it ideal for high-end perfumes and fruit-flavored products .

- Jasmolactone : Similar applications but with subtle differences in scent due to isomerism .

- Hydroxylated Derivatives : Used in hydrophilic formulations (e.g., cosmetics) but less effective in volatile fragrance applications .

Biologische Aktivität

2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-, also known as 6-pentyl-2H-pyran-2-one (6PP), is a compound of significant interest due to its diverse biological activities. This article reviews its biological effects, including antifungal properties, toxicity assessments, and potential applications in various fields.

- Chemical Formula : C₁₀H₁₆O₂

- Molecular Weight : 168.23 g/mol

- CAS Registry Number : 25524-95-2

Antifungal Activity

Recent studies have highlighted the antifungal properties of 6PP against various plant pathogens. For instance, research demonstrated that 6PP effectively inhibited the mycelial growth of Peronophythora litchii, a significant pathogen affecting lychee crops.

Inhibitory Concentrations

A study reported the effective concentration (EC50) for inhibiting 50% of mycelial growth was approximately 43 μg/mL . The compound was tested through air fumigation methods to assess its efficacy without direct contact with the pathogen, ensuring that results reflected the volatile nature of 6PP .

| Pathogen | EC50 (μg/mL) | Method of Application |

|---|---|---|

| Peronophythora litchii | 43 | Air fumigation |

Toxicity Assessments

A comprehensive safety assessment of tetrahydro-6-(3-pentenyl)-2H-pyran-2-one indicated that it is not genotoxic and poses minimal risk concerning repeated dose toxicity and reproductive toxicity. The Threshold of Toxicological Concern (TTC) was applied to evaluate safety levels, concluding that exposure levels were below critical thresholds for adverse effects .

Key Findings from Toxicity Studies:

- Genotoxicity : Negative results in the Ames test indicated no mutagenic potential.

- Repeated Dose Toxicity : Evaluated using TTC; results showed no significant toxicity at exposure levels below 0.009 mg/kg/day.

- Skin Sensitization : No concerns were raised under current usage levels.

Case Study 1: Antifungal Application in Agriculture

In agricultural settings, the application of 6PP has been explored as a natural fungicide. Field trials demonstrated its effectiveness in reducing disease incidence in lychee crops, showcasing its potential as an eco-friendly alternative to synthetic fungicides.

Case Study 2: Safety in Cosmetic Applications

Research conducted on the safety profile of tetrahydro-6-(3-pentenyl)-2H-pyran-2-one for use in cosmetic formulations revealed that it does not induce skin sensitization or phototoxic reactions. This makes it suitable for incorporation into personal care products .

Discussion

The biological activity of 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)- is multifaceted, with promising applications ranging from agriculture to cosmetics. Its antifungal properties make it a viable candidate for organic farming practices, while its favorable toxicity profile supports its use in consumer products.

Q & A

Q. How should researchers interpret conflicting reports on the compound’s bioactivity (e.g., antimicrobial vs. inert)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.